molecular formula C15H13N3O2S2 B6054828 5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Cat. No.: B6054828
M. Wt: 331.4 g/mol
InChI Key: RDXGBEXUGPKMNJ-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a methoxyphenyl group, a prop-2-en-1-yl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with propenylamine to form an intermediate Schiff base This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazolopyrimidine core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halides, amines, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular proteins may induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHOXYPHENYL)-2-THIOXO-2,3-DIHYDROTHIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE: Similar structure but lacks the prop-2-en-1-yl group.

    5-(4-METHOXYPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: Similar structure but has a methyl group instead of the prop-2-en-1-yl group.

Uniqueness

The presence of the prop-2-en-1-yl group in 5-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-3-8-18-13-11(22-15(18)21)14(19)17-12(16-13)9-4-6-10(20-2)7-5-9/h3-7H,1,8H2,2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXGBEXUGPKMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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